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(2S)-N',2-dihydroxypropanimidamide
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Overview
Description
(2S)-N’,2-dihydroxypropanimidamide is a chemical compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes two hydroxyl groups and an amidine functional group. Its stereochemistry is denoted by the (2S) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-N’,2-dihydroxypropanimidamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of an aldehyde with hydroxylamine to form an oxime, followed by reduction to yield the desired amidine compound. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of (2S)-N’,2-dihydroxypropanimidamide may involve large-scale synthesis using automated reactors. The process includes rigorous quality control measures to maintain consistency and efficiency. Solvent extraction and crystallization techniques are commonly employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-N’,2-dihydroxypropanimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form primary amines.
Substitution: The amidine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Conditions often involve acidic or basic environments to facilitate the reaction.
Major Products
The major products formed from these reactions include ketones, aldehydes, primary amines, and substituted amidines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2S)-N’,2-dihydroxypropanimidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its therapeutic potential in treating certain diseases due to its bioactive properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism by which (2S)-N’,2-dihydroxypropanimidamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
(2S)-Naringenin: A dihydro-flavonoid with similar hydroxyl groups but different functional groups.
(1R,2S)-2-Phenylcyclopropanaminium: Shares the (2S) configuration but differs in its overall structure and functional groups.
Uniqueness
(2S)-N’,2-dihydroxypropanimidamide is unique due to its specific combination of hydroxyl and amidine groups, which confer distinct chemical reactivity and biological activity. Its stereochemistry also plays a crucial role in its interactions with molecular targets, making it a valuable compound for various applications.
Biological Activity
(2S)-N',2-dihydroxypropanimidamide is a compound of increasing interest in biochemical research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research and medicine, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₃H₈N₂O₂
- Molecular Weight : 104.11 g/mol
- CAS Number : 1609388-55-7
The compound features two hydroxyl groups (-OH) and an amidine group (-C(=NH)NH₂), which contribute to its reactivity and interaction with biological systems. Its chirality (2S configuration) is significant for its biological interactions.
The biological activity of this compound primarily involves:
- Enzyme Interaction : The compound can bind to various enzymes or receptors, modulating their activity. This is achieved through hydrogen bonding and electrostatic interactions facilitated by its hydroxyl and amidine groups.
- Inhibition Pathways : It has been shown to inhibit specific enzymatic pathways, which can lead to therapeutic effects in various diseases.
1. Enzyme Inhibition
Research indicates that this compound may act as an inhibitor for certain enzymes, particularly those involved in metabolic pathways. For instance, it has been investigated for its effects on metabotropic glutamate receptors (mGluRs), which are crucial for neurotransmission in the central nervous system .
2. Antimicrobial Properties
Some studies have suggested that compounds similar to this compound exhibit antimicrobial properties, potentially making them candidates for developing new antibiotics. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
3. Therapeutic Applications
The compound is being explored for potential therapeutic applications in treating conditions such as:
- Neurological Disorders : Due to its interaction with mGluRs, it may have implications in treating disorders like anxiety, depression, and schizophrenia .
- Inflammatory Diseases : Its ability to modulate enzyme activity could also be beneficial in managing inflammatory responses .
Case Study 1: mGluR Modulation
A study conducted by Schoepp et al. investigated the effects of various compounds on mGluR activity. This compound was identified as a potential modulator, demonstrating significant effects on intracellular signaling pathways associated with mGluR activation .
Case Study 2: Antimicrobial Activity
In a comparative study examining the antimicrobial efficacy of several amidine derivatives, this compound exhibited promising results against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .
Research Applications
Properties
CAS No. |
1609388-55-7 |
---|---|
Molecular Formula |
C3H8N2O2 |
Molecular Weight |
104.11 g/mol |
IUPAC Name |
(2S)-N',2-dihydroxypropanimidamide |
InChI |
InChI=1S/C3H8N2O2/c1-2(6)3(4)5-7/h2,6-7H,1H3,(H2,4,5)/t2-/m0/s1 |
InChI Key |
TWQGERCRJDBWSY-REOHCLBHSA-N |
SMILES |
CC(C(=NO)N)O |
Isomeric SMILES |
C[C@@H](C(=NO)N)O |
Canonical SMILES |
CC(C(=NO)N)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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